molecular formula C22H30N2O3 B3788029 N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide

N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide

Cat. No.: B3788029
M. Wt: 370.5 g/mol
InChI Key: ICTRWWIEXWAPNF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a piperidine ring, and a furamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-methoxyphenyl ethyl group would contribute aromaticity, the piperidine ring would introduce a cyclic structure, and the furamide group would add additional complexity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The methoxyphenyl group could participate in electrophilic aromatic substitution reactions, the piperidine ring could undergo reactions at the nitrogen atom, and the furamide group could be involved in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the piperidine ring could influence its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,3-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-17-11-15-27-21(17)22(25)23(2)16-18-8-12-24(13-9-18)14-10-19-6-4-5-7-20(19)26-3/h4-7,11,15,18H,8-10,12-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTRWWIEXWAPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide
Reactant of Route 2
Reactant of Route 2
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide
Reactant of Route 3
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide
Reactant of Route 4
Reactant of Route 4
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide
Reactant of Route 5
Reactant of Route 5
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide
Reactant of Route 6
N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-2-furamide

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